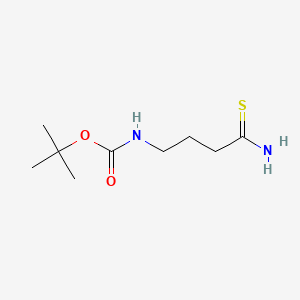

tert-butyl N-(3-carbamothioylpropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-amino-4-sulfanylidenebutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-4-5-7(10)14/h4-6H2,1-3H3,(H2,10,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYLUDDRSTBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156642-19-2 | |

| Record name | tert-butyl N-(3-carbamothioylpropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of 1,3-Propanediamine

The first step involves selectively protecting one amine group of 1,3-propanediamine with Boc anhydride.

Procedure :

-

Dissolve 1,3-propanediamine in anhydrous dichloromethane (DCM) at 0°C.

-

Add Boc anhydride (1.1 equiv) dropwise under inert atmosphere.

-

Extract with DCM, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

Outcome :

Thiocarbamide Formation

The free amine of tert-butyl (3-aminopropyl)carbamate reacts with thiocarbonylating agents to form the thiourea group. Two methods are proposed:

Reaction with Carbon Disulfide (CS₂)

Procedure :

-

Dissolve tert-butyl (3-aminopropyl)carbamate in ethanol.

-

Add CS₂ (1.2 equiv) and NaOH (1.5 equiv) at 0°C.

-

Stir at room temperature for 12 hours.

-

Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.

Outcome :

Thiophosgene (Cl₂CS) Method

Procedure :

-

React tert-butyl (3-aminopropyl)carbamate with thiophosgene (1.1 equiv) in DCM at -10°C.

-

Add aqueous NH₃ to the isothiocyanate intermediate.

Outcome :

Comparative Analysis of Methods

| Parameter | CS₂ Method | Thiophosgene Method |

|---|---|---|

| Reagents | CS₂, NaOH | Cl₂CS, NH₃ |

| Reaction Time | 12 hours | 2–3 hours |

| Yield | Moderate (70–85%) | Moderate (65–75%) |

| Safety Considerations | Low toxicity | High toxicity (Cl₂CS) |

| Scalability | High | Limited by safety |

The CS₂ method is preferred for scalability and safety, while the thiophosgene route offers faster reaction times.

Characterization and Validation

Spectral Data

-

IR : N-H stretch (~3300 cm⁻¹), C=O (Boc, ~1700 cm⁻¹), C=S (~1250 cm⁻¹).

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.15 (t, 2H, CH₂NH), 1.75 (m, 2H, CH₂).

Applications and Derivatives

This compound serves as an intermediate in:

-

Pharmaceutical Synthesis : Thiourea derivatives exhibit anticonvulsant and antiviral activity.

-

Peptide Modifications : Incorporation of thiocarbamide groups enhances binding affinity.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

tert-butyl N-(3-carbamothioylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids like trifluoroacetic acid for deprotection, and bases like cesium carbonate for substitution reactions .

Scientific Research Applications

tert-butyl N-(3-carbamothioylpropyl)carbamate has several applications in scientific research:

Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-carbamothioylpropyl)carbamate involves the formation of stable carbamate linkages with target molecules. This interaction can inhibit the activity of enzymes by blocking their active sites or modifying their structure. The compound can also act as a prodrug, releasing active metabolites upon enzymatic cleavage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-(3-carbamothioylpropyl)carbamate with structurally related carbamate derivatives, highlighting key differences in functional groups, molecular properties, and applications:

Key Structural and Functional Differences

Carbamothioyl vs. Methacrylamide ( vs. 3):

- The carbamothioyl group in the target compound enables metal coordination (e.g., with transition metals like Cu²⁺ or Zn²⁺) and hydrogen bonding, making it valuable in catalysis or biomimetic studies .

- In contrast, the methacrylamide group in tert-butyl (3-methacrylamidopropyl)carbamate allows radical-initiated polymerization, useful for creating hydrogels or polymer-drug conjugates .

Thiazole Amide vs. Carbamothioyl ( vs. The carbamothioyl group lacks aromaticity but offers stronger hydrogen-bonding capacity due to the thiocarbonyl’s polarizable sulfur atom .

Azide vs. Carbamothioyl ( vs. 3): The azide group in tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate enables "click chemistry" applications, such as bioorthogonal labeling of biomolecules . The carbamothioyl group’s utility lies in its nucleophilic sulfur, which can undergo thiophilic alkylation or oxidation to sulfoxides/sulfones .

Secondary Amine vs. Primary Amine ( vs. 3): The secondary amine in tert-butyl (3-(ethylamino)propyl)(methyl)carbamate reduces nucleophilicity compared to the primary amine in the target compound, affecting reactivity in acylation or sulfonylation reactions .

Biological Activity

Tert-butyl N-(3-carbamothioylpropyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a propyl chain bearing a carbamothioyl substituent. This unique structure may contribute to its biological properties.

The compound is believed to exhibit several mechanisms of action based on its structural components:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are crucial for amyloid beta peptide aggregation prevention .

- Anti-inflammatory Effects : The presence of the carbamate and thioamide functionalities suggests potential anti-inflammatory properties, as derivatives of carbamates are often associated with reduced inflammation in various biological models .

In Vitro Studies

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid beta-induced toxicity. Research indicates that this compound reduces the production of pro-inflammatory cytokines like TNF-α and mitigates oxidative stress markers such as malondialdehyde (MDA) in treated cell cultures .

In Vivo Studies

In vivo assessments using scopolamine-induced models of oxidative stress have shown that while the compound exhibits some protective effects, it may not be as effective as standard treatments like galantamine. The findings suggest that bioavailability in the brain could limit its efficacy compared to established drugs .

Comparative Efficacy

The following table summarizes the biological activities observed in various studies involving this compound and related compounds:

| Compound | Activity Type | Model Used | Efficacy (%) |

|---|---|---|---|

| This compound | Neuroprotection | In vitro astrocyte cultures | Moderate (20% reduction in cell death) |

| Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | Neuroprotection | In vivo scopolamine model | Not significant compared to galantamine |

| Tert-butyl 2-(substituted benzamido)phenylcarbamate | Anti-inflammatory | Carrageenan-induced edema | 39.021% - 54.239% inhibition |

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound significantly reduced astrocyte death induced by amyloid beta peptide, suggesting its role as a neuroprotective agent .

- Inflammation Modulation : Another investigation into similar carbamate derivatives showed promising results in reducing inflammation in carrageenan-induced paw edema models, highlighting the potential for therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(3-carbamothioylpropyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling tert-butyl carbamate derivatives with a thioamide-containing propyl chain. A common method uses tert-butyl chloroformate reacted with 3-aminopropylcarbamothioate in the presence of a base like triethylamine (Et₃N) . Key parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility.

- Temperature : 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm carbamate (-NHCOO-) and thioamide (-C(S)NH₂) groups .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended) .

- Mass spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 247.3) .

Q. What are the stability considerations for this compound under different storage conditions?

- Degradation pathways : Hydrolysis of the carbamate group in acidic/basic conditions or prolonged exposure to moisture.

- Storage : -20°C under inert gas (argon/nitrogen) in amber vials. Stability monitored via TLC or HPLC over 6–12 months .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the thioamide group in cross-coupling reactions?

The thioamide (-C(S)NH₂) acts as a directing group in metal-catalyzed reactions (e.g., Pd-mediated C–H activation). Steric hindrance from the tert-butyl group slows reactivity but improves regioselectivity. Computational studies (DFT) suggest electron-withdrawing carbamate enhances electrophilicity at the thioamide sulfur .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond angles or hydrogen bonding (e.g., N–H⋯O vs. N–H⋯S interactions) require:

- High-resolution X-ray diffraction : Use SHELXL for refinement, with attention to thermal parameters and disorder modeling .

- Complementary techniques : IR spectroscopy to validate hydrogen bonding motifs observed in crystal structures .

Q. How can researchers optimize reaction conditions to minimize byproducts during functionalization of the carbamate group?

- Byproduct analysis : Common impurities include deprotected amines (from carbamate hydrolysis) or oxidized thioamides.

- Mitigation :

- Use anhydrous solvents and molecular sieves to suppress hydrolysis.

- Add antioxidants (e.g., BHT) to prevent thioamide oxidation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.